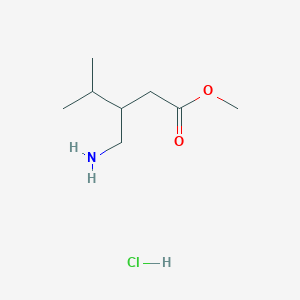

Methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(aminomethyl)benzoate hydrochloride” is a compound with the CAS Number: 17841-68-8 . It’s a solid substance stored at ambient temperature .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For “Methyl 3-(aminomethyl)benzoate hydrochloride”, the InChI code is 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For example, “Methyl 3-aminocrotonate” was used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .

Physical and Chemical Properties Analysis

“Methyl 3-(aminomethyl)benzoate hydrochloride” is a solid substance with a boiling point of 179-181°C . Its molecular weight is 201.65 .

Applications De Recherche Scientifique

Anticancer Research

- Organotin(IV) complexes, which include derivatives of amino acetates like Methyl 3-(aminomethyl)-4-methylpentanoate, have been studied for their anticancer properties. These complexes have shown cytotoxic effects against various human tumor cell lines, indicating potential as anticancer drugs (Basu Baul et al., 2009).

Chemical Synthesis and Separation

- Methyl 3-(aminomethyl)-4-methylpentanoate hydrochloride is used in chemical syntheses. For instance, its derivatives have been involved in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro et al., 1992).

Microbial and Biotechnological Applications

- Microorganisms have been engineered for the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates, which are crucial in biofuel applications (Cann & Liao, 2009).

Pharmacological Research

- Research has also focused on the synthesis of various condensed pyrimidines from derivatives of Methyl 3-(aminomethyl)-4-methylpentanoate, which have been evaluated for their anti-inflammatory and analgesic activities (Sondhi et al., 2008).

Marine and Environmental Science

- In the field of marine science, nitrogenous compounds including derivatives of Methyl 3-(aminomethyl)-4-methylpentanoate have been isolated from deep-sea fungi, showing potential as cytotoxic and antiviral agents (Luo et al., 2018).

Metabolic Studies

- It's been used in metabolic studies, such as exploring the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, which has implications for understanding metabolic diseases and insulin secretion mechanisms (Hutton et al., 1979).

Safety and Hazards

“Methyl 3-(aminomethyl)benzoate hydrochloride” has several hazard statements including H302+H312+H332;H315;H319;H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Propriétés

IUPAC Name |

methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)7(5-9)4-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAVMUPRFJLCOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)

![N-(1-cyanocycloheptyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2435041.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2435042.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2435044.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2435048.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)

![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)

![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)